N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a synthetic organic compound that features a thiazole ring, an acetyl group, and a benzamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring.
Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring using acetic anhydride.
Sulfonylation: Introduction of the ethylsulfonyl group on the benzene ring using ethylsulfonyl chloride.
Amidation: Coupling the thiazole derivative with 4-(ethylsulfonyl)benzoic acid to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be explored for its potential as an enzyme inhibitor or a receptor modulator.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide
- N-(5-acetylthiazol-2-yl)-4-(ethylsulfonyl)benzamide
- N-(5-acetyl-4-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide
Uniqueness
The uniqueness of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide” lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJFLTTZRNGDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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